molecular formula C11H14ClNO2 B1430799 Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride CAS No. 132205-73-3

Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride

Cat. No.: B1430799
CAS No.: 132205-73-3
M. Wt: 227.69 g/mol
InChI Key: RIYWFLPNHSFGEY-UHFFFAOYSA-N
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Description

Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride is a chemical compound belonging to the class of indene derivatives. Indene derivatives are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride typically involves multiple steps, starting with the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone. This intermediate is then reduced to an alcohol, dehydrated to nitromethylindene, and finally hydrogenated over palladium on carbon (Pd/C) to produce the amine. The resulting amine is treated with hydrogen chloride to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production process may involve optimizing reaction conditions to increase yield and purity. This can include controlling temperature, pressure, and the use of specific catalysts to ensure efficient conversion of reactants to the desired product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides, under appropriate conditions.

Major Products Formed:

  • Oxidation: Oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of amines or alcohols.

  • Substitution: Substitution reactions can produce a variety of substituted indene derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C11H14ClNO2
  • Molecular Weight: 228.69 g/mol
  • CAS Number: 1384268-74-9

The compound features an indene structure, which is characterized by a fused cyclopentene and benzene ring, and includes an amino group and a carboxylate ester. This unique structure contributes to its diverse biological activities and applications in research.

Medicinal Chemistry

Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride is being investigated for its potential as a lead compound in drug development. Its structural characteristics suggest interactions with various biological targets, making it a candidate for therapeutic applications.

Key Areas of Research:

  • Antimicrobial Activity: Preliminary studies indicate that this compound may exhibit antimicrobial properties, potentially inhibiting bacterial growth through various mechanisms such as disrupting cell wall synthesis.
  • Anticancer Properties: Research has shown that derivatives of similar indene compounds can inhibit cancer cell proliferation. For instance, compounds designed based on the indene framework have demonstrated efficacy against pancreatic cancer cells by targeting specific signaling pathways .

The compound has been studied for its biological activities, including:

  • Inhibition of Kinase Activity: Compounds based on the indene structure have been identified as selective inhibitors of discoidin domain receptor 1 (DDR1), which plays a role in cancer progression. For example, one study reported a derivative that inhibited DDR1 with a half-maximal inhibitory concentration (IC50) value of 14.9 nM .

Table: Biological Activities of this compound

Activity TypeObserved EffectsReference
AntimicrobialInhibits bacterial growth
AnticancerSuppresses colony formation in cancer cells
Kinase InhibitionInhibits DDR1 signaling

Industrial Applications

In addition to its medicinal applications, this compound can be utilized in the production of various industrial chemicals:

  • Dyes and Pigments: Due to its unique chemical structure, it can serve as a precursor for synthesizing dyes.
  • Agrochemicals: The compound may also find applications in agrochemicals where indene derivatives are known for their effectiveness.

Mechanism of Action

The mechanism by which Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, if used as an antimicrobial agent, it may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways. The specific molecular targets and pathways would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

  • Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride: This compound is structurally similar but differs in the position of the amino group.

  • Methyl 1-amino-2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylate hydrochloride: This compound has additional methyl groups on the indene ring.

Uniqueness: Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride is unique due to its specific substitution pattern on the indene ring, which can influence its reactivity and biological activity

Biological Activity

Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride (CAS No. 132205-73-3) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C₁₁H₁₄ClNO₂
Molecular Weight: 227.68 g/mol
Structure: The compound features an indene core with an amino group at the 5-position and a carboxylate ester group, which enhances its solubility and reactivity in biological systems.

Biological Activities

Research indicates that this compound exhibits several biological activities, primarily due to its structural characteristics:

  • Antiviral Properties : The compound's indole derivative structure suggests potential antiviral properties. Studies have indicated that similar compounds can inhibit viral replication mechanisms, making this compound a candidate for further antiviral research.
  • Pharmacological Applications : Its structural features allow for various pharmacological applications, including:
    • SIRT2 Inhibition : Similar compounds have shown promise as SIRT2 inhibitors, which are relevant in treating neurodegenerative diseases and cancer .
    • Anti-inflammatory Activity : Compounds with similar structures have been noted for their anti-inflammatory effects, suggesting that this compound may possess similar properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the formation of the indene framework followed by the introduction of the amino and carboxylate groups. The hydrochloride salt form is obtained to enhance solubility in aqueous solutions, facilitating its use in biological assays.

Table: Comparison of Similar Compounds

Compound NameMolecular FormulaUnique Features
Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate HClC₁₁H₁₄ClNO₂Different position of amino group
Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate HClC₁₁H₁₄ClNO₂Variation in amino position
5-Aminoindole derivativesC₉H₈N₂OIndole structure; diverse biological activities

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Preliminary studies suggest that the compound may engage with specific enzymes or receptors involved in viral replication or cellular signaling pathways.

Properties

IUPAC Name

methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c1-14-11(13)10-4-2-7-6-8(12)3-5-9(7)10;/h3,5-6,10H,2,4,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYWFLPNHSFGEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2=C1C=CC(=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50855805
Record name Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50855805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132205-73-3
Record name Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50855805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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